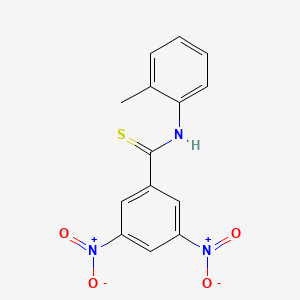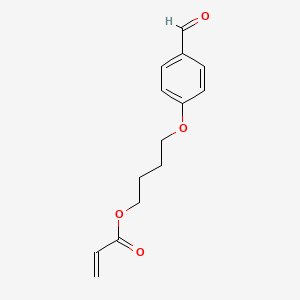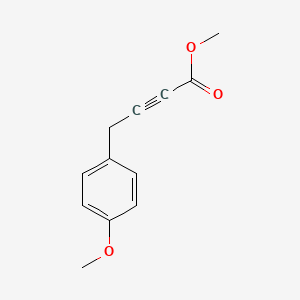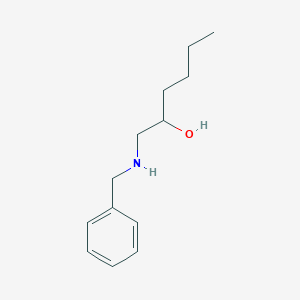
Benzene, 1-methyl-2,3,4,5-tetrapropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-2,3,4,5-tetrapropyl-: is an organic compound with the molecular formula C19H32 It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted with one methyl group and four propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetrapropyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation . This reaction involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methyl group can be introduced through a similar Friedel-Crafts alkylation using methyl chloride.
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetrapropyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetrapropyl- in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring attracts electrophiles, leading to the formation of a sigma complex. Subsequent steps involve the removal of a proton to restore aromaticity.
Comparación Con Compuestos Similares
- Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,2,4,5-tetrachloro-
Uniqueness: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is unique due to the specific arrangement of its substituents. The presence of both methyl and propyl groups on the benzene ring imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
262860-66-2 |
|---|---|
Fórmula molecular |
C19H32 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
1-methyl-2,3,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C19H32/c1-6-10-16-14-15(5)17(11-7-2)19(13-9-4)18(16)12-8-3/h14H,6-13H2,1-5H3 |
Clave InChI |
KCHOWFJEDMQHJT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(C(=C1)C)CCC)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)




![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)

![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
